molecular formula C19H18O5 B4955725 PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE

PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE

Cat. No.: B4955725
M. Wt: 326.3 g/mol
InChI Key: DCPOMJKUQINBQH-UHFFFAOYSA-N
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Description

PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE: is a complex organic compound with a unique structure that includes a benzo[c]chromen moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with propyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.

Biology: In biological research, this compound is investigated for its potential effects on cellular processes. It may be used in studies related to enzyme inhibition, signal transduction, and other cellular mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

  • 2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETAMIDE
  • 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-((BENZYLOXY)CARBONYL)AMINO-3-(4-CHLOROPHENYL)PROPANOATE
  • ETHYL 2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)PROPANOATE

Uniqueness: PROPYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is unique due to its specific propyl ester group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

propyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPOMJKUQINBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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